N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
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Overview
Description
N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperidine Moiety: This step involves the acylation of the quinoline core with piperidine-1-carbonyl chloride under basic conditions.
Methoxylation and Dimethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring or the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular pathways.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, the compound may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness
N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its combination of methoxy, dimethyl, and piperidine groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(3,4-dimethylanilino)-6-methoxyquinolin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-16-7-8-18(13-17(16)2)25-22-15-23(24(28)27-11-5-4-6-12-27)26-21-10-9-19(29-3)14-20(21)22/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTPEFKWEVFXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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